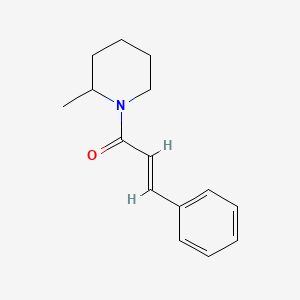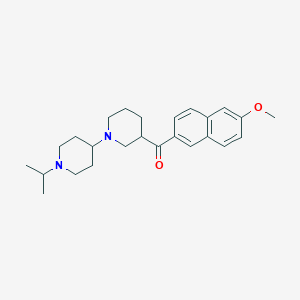
1-cinnamoyl-2-methylpiperidine
Übersicht
Beschreibung
1-cinnamoyl-2-methylpiperidine is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their various biological activities.
Wirkmechanismus
The mechanism of action of 1-cinnamoyl-2-methylpiperidine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, it has been suggested that this compound may interact with cellular proteins and enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-cinnamoyl-2-methylpiperidine. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and nitric oxide. Additionally, it has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-cinnamoyl-2-methylpiperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with good yields. Additionally, it exhibits potent biological activities at low concentrations, making it an attractive candidate for further studies. However, this compound has some limitations, including its poor solubility in water, which may limit its use in in vitro assays.
Zukünftige Richtungen
Several future directions for the study of 1-cinnamoyl-2-methylpiperidine can be identified. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models. Thirdly, the potential use of this compound as a therapeutic agent for various diseases needs to be explored. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, 1-cinnamoyl-2-methylpiperidine is a synthetic compound with potential therapeutic properties. It exhibits potent anti-inflammatory, antioxidant, and antitumor activities, making it an attractive candidate for further studies. The synthesis method for this compound is simple and yields a high purity product. However, further studies are needed to elucidate the mechanism of action and evaluate the in vivo efficacy and toxicity of this compound.
Wissenschaftliche Forschungsanwendungen
1-cinnamoyl-2-methylpiperidine has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and antitumor activities. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to possess significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Moreover, this compound has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
(E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-13-7-5-6-12-16(13)15(17)11-10-14-8-3-2-4-9-14/h2-4,8-11,13H,5-7,12H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERSZGAPSNZTO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417580 | |
| Record name | ST50696932 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one | |
CAS RN |
6221-87-0 | |
| Record name | ST50696932 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3920305.png)
![1-(3-fluorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920313.png)
![2-{4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3920317.png)
![2-(1-(4-fluorobenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3920339.png)
![2-ethyl-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3920362.png)
![[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3920368.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B3920378.png)
![1-methyl-4-{[1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B3920397.png)



![[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3920424.png)
![N-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920432.png)